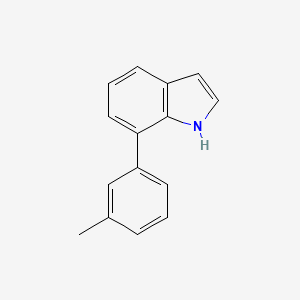

7-m-Tolyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(3-methylphenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-4-2-6-13(10-11)14-7-3-5-12-8-9-16-15(12)14/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRYTHIBENXOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC3=C2NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure, Electronic Properties, and Theoretical Investigations of 7 M Tolyl 1h Indole

Quantum Chemical Calculations and Computational Modeling of the 7-m-Tolyl-1H-indole Scaffold

Quantum chemical calculations serve as a powerful tool for elucidating the structural and electronic characteristics of molecular systems. aps.org For the this compound scaffold, computational modeling, particularly through methods like Density Functional Theory (DFT), provides profound insights into its geometry, stability, and reactivity. materialsciencejournal.orgresearchgate.net These theoretical approaches allow for the prediction of molecular properties that are often complementary to experimental findings. nih.gov

Density Functional Theory (DFT) is a widely utilized computational method for predicting the geometric and electronic properties of molecules with high accuracy. mdpi.com For this compound, calculations, typically employing a functional like B3LYP with a basis set such as 6-311G(d,p), are used to determine the most stable conformation by optimizing the molecular geometry. materialsciencejournal.orgmdpi.com

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. In the structure of this compound, a key geometric parameter is the dihedral angle between the plane of the indole (B1671886) ring system and the m-tolyl group. In related 1-(arylsulfonyl)indole structures, this angle has been found to be between 72° and 85°, indicating that the two ring systems are significantly twisted relative to each other. mdpi.com This V-shaped conformation is a result of minimizing steric hindrance between the two aromatic moieties. mdpi.com The stability of the molecule is confirmed when the optimized geometry corresponds to a minimum on the potential energy surface, characterized by the absence of imaginary vibrational frequencies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial descriptor of molecular reactivity. wuxiapptec.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap suggests higher reactivity and lower stability. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety, while the LUMO would be distributed across the aromatic system. materialsciencejournal.orgwuxiapptec.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. materialsciencejournal.org

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. materialsciencejournal.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Quantifies the resistance to change in electron distribution or charge transfer. materialsciencejournal.org |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. materialsciencejournal.org |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. materialsciencejournal.org |

These indices provide a quantitative framework for predicting how this compound will behave in chemical reactions. A high chemical hardness and a low electrophilicity index would suggest a stable molecule with low reactivity towards nucleophiles. materialsciencejournal.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting and understanding intermolecular interactions, particularly non-covalent interactions. mdpi.com It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich and electron-deficient regions. mdpi.comnih.gov

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons, which are susceptible to electrophilic attack. nih.gov For this compound, these negative regions are expected to be concentrated around the nitrogen atom of the indole ring and the π-systems of both the indole and tolyl rings, indicating their nucleophilic character. materialsciencejournal.orgmdpi.com

Conversely, regions of positive electrostatic potential (colored blue) denote areas with a deficiency of electrons, which are prone to nucleophilic attack. nih.gov The most positive potential is anticipated around the hydrogen atom attached to the indole nitrogen (N-H), highlighting its role as a hydrogen-bond donor. mdpi.com The MEP surface thus provides a robust prediction of how the molecule will interact with other electrophilic or nucleophilic species, guiding the understanding of its binding and recognition properties. mdpi.comproteopedia.org

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Indices

Spectroscopic Signatures and Advanced Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds. Nuclear Magnetic Resonance (NMR) and vibrational (IR and Raman) spectroscopy provide detailed information about the molecular framework and functional groups present in this compound.

NMR spectroscopy is the most powerful method for determining the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all hydrogen and carbon atoms in the this compound structure. Although specific data for this exact compound is not publicly available, expected chemical shifts can be reliably predicted based on data from closely related analogues such as 7-(p-tolyl)-1H-indole and 3-(m-tolylthio)-1H-indole derivatives. unige.itrsc.org

¹H NMR Spectroscopy: The proton spectrum would show a characteristic broad singlet for the indole N-H proton at a downfield chemical shift (δ > 8.0 ppm). rsc.org The protons on the indole and tolyl rings would appear in the aromatic region (δ 6.5–8.0 ppm), with their specific shifts and coupling patterns revealing their substitution pattern. rsc.orgnih.gov The methyl group on the tolyl ring would produce a sharp singlet around δ 2.2–2.5 ppm. rsc.orgclockss.org

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity & Coupling Constant (J, Hz) |

| N-H (Indole) | > 8.0 | br s |

| H-2 (Indole) | ~7.4 | m |

| H-3 (Indole) | ~6.6 | m |

| H-4 (Indole) | ~7.6 | d, J ≈ 8.0 |

| H-5 (Indole) | ~7.1 | t, J ≈ 8.0 |

| H-6 (Indole) | ~7.2 | d, J ≈ 8.0 |

| H-2' (Tolyl) | ~7.1 | s |

| H-4' (Tolyl) | ~7.1 | d, J ≈ 7.5 |

| H-5' (Tolyl) | ~7.3 | t, J ≈ 7.5 |

| H-6' (Tolyl) | ~7.2 | d, J ≈ 7.5 |

| -CH₃ (Tolyl) | ~2.4 | s |

Note: Predicted values are based on related structures. unige.itrsc.orgclockss.org Multiplicities: s (singlet), d (doublet), t (triplet), m (multiplet), br s (broad singlet).

¹³C NMR Spectroscopy: The carbon spectrum would display signals for all unique carbon atoms in the molecule. The carbons of the indole ring typically resonate between δ 100 and 140 ppm. rsc.orgnih.gov The carbons of the tolyl group would also appear in the aromatic region, with the methyl carbon showing a characteristic upfield signal around δ 21.5 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted δ (ppm) |

| C-2 (Indole) | ~124 |

| C-3 (Indole) | ~103 |

| C-3a (Indole) | ~129 |

| C-4 (Indole) | ~120 |

| C-5 (Indole) | ~122 |

| C-6 (Indole) | ~121 |

| C-7 (Indole) | ~130 |

| C-7a (Indole) | ~136 |

| C-1' (Tolyl) | ~141 |

| C-2' (Tolyl) | ~129 |

| C-3' (Tolyl) | ~138 |

| C-4' (Tolyl) | ~126 |

| C-5' (Tolyl) | ~128 |

| C-6' (Tolyl) | ~126 |

| -CH₃ (Tolyl) | ~21.5 |

Note: Predicted values are based on related structures. rsc.orgnih.govclockss.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.gov These methods are complementary and essential for identifying functional groups. nih.govscialert.net

For this compound, the IR spectrum would be dominated by a sharp, medium-intensity band around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. clockss.org Aromatic C-H stretching vibrations would appear as a series of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be visible in the 1600–1450 cm⁻¹ region. clockss.org The stretching vibration of the methyl group on the tolyl ring is expected in the 3050-2900 cm⁻¹ range. scialert.net Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. nih.gov

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Indole N-H | ~3420 |

| Aromatic C-H Stretch | Indole & Tolyl Rings | 3100 - 3000 |

| Aliphatic C-H Stretch | Tolyl -CH₃ | 2980 - 2870 |

| C=C Stretch | Aromatic Rings | 1610 - 1450 |

| C-N Stretch | Indole Ring | 1350 - 1250 |

| C-H Bending (out-of-plane) | Aromatic Rings | 900 - 700 |

Note: Expected frequencies are based on data from related indole and tolyl-containing compounds. clockss.orgscialert.netrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₁₅H₁₃N), high-resolution mass spectrometry (HRMS) provides the most precise measurement of its molecular mass, confirming its elemental composition. The calculated exact mass of this compound is 207.1048 g/mol . In an electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak (M•⁺) at an m/z (mass-to-charge ratio) of 207.

The fragmentation of this compound under mass spectrometry conditions can be predicted based on the stability of the resulting ions and neutral fragments. The structure contains a stable indole core and a tolyl substituent, which dictates the primary fragmentation pathways.

Upon ionization, the molecular ion (M•⁺) is formed. Subsequent fragmentation typically proceeds through several key pathways:

Loss of a Hydrogen Radical: A common fragmentation for aromatic compounds is the loss of a hydrogen atom, leading to the formation of a stable [M-H]⁺ ion at m/z 206.

Loss of a Methyl Radical: The tolyl group contains a methyl substituent, which can be lost as a methyl radical (•CH₃). This results in a significant fragment ion at m/z 192 ([M-15]⁺). This ion benefits from the extensive conjugation of the resulting phenyl-indole system.

Cleavage of the Biaryl Bond: The single bond connecting the indole and tolyl rings can cleave. This can result in two primary fragment ions depending on where the charge resides.

Formation of the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 is a very common and characteristic fragmentation for toluene-containing compounds. This highly stable cation is formed via rearrangement of the initial tolyl cation.

Alternatively, the charge may remain on the indole portion, yielding a 7-indolyl cation ([C₈H₆N]⁺) at m/z 116.

Indole Ring Fragmentation: The indole ring itself can undergo fragmentation, often involving the loss of small molecules like hydrogen cyanide (HCN). For instance, the fragment at m/z 116 could potentially lose HCN to produce an ion at m/z 89.

These predicted fragmentation patterns are consistent with general principles of mass spectrometry where cleavage occurs to form the most stable carbocations and radicals. nih.gov The relative abundance of these fragment ions in the mass spectrum provides a unique fingerprint for the molecule's structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Ion | Comments |

| 207 | [M]•⁺ | [C₁₅H₁₃N]•⁺ | Molecular Ion |

| 206 | [M-H]⁺ | [C₁₅H₁₂N]⁺ | Loss of a hydrogen radical |

| 192 | [M-CH₃]⁺ | [C₁₄H₁₀N]⁺ | Loss of a methyl radical from the tolyl group |

| 116 | [C₈H₆N]⁺ | [C₈H₆N]⁺ | Indolyl cation from biaryl bond cleavage |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion from biaryl bond cleavage |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that govern the crystal packing.

As of this writing, a single-crystal X-ray structure for this compound has not been reported in the public domain or major crystallographic databases. However, based on the analysis of structurally similar 7-arylindoles and other biaryl compounds, key structural features can be anticipated.

If a suitable single crystal of this compound were analyzed, the resulting data would reveal several important molecular characteristics. The indole ring system itself is expected to be largely planar. A crucial parameter would be the dihedral angle between the plane of the indole ring and the plane of the m-tolyl ring. This angle is determined by the balance between electronic effects, which favor planarity to maximize π-conjugation, and steric hindrance between the ortho-hydrogen of the tolyl group and the hydrogen at the C1 (N-H) and C6 positions of the indole ring, which forces the rings to twist relative to each other.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Information | Value |

| Chemical Formula | C₁₅H₁₃N | C₁₅H₁₃N |

| Formula Weight | g/mol | 207.27 |

| Crystal System | e.g., Monoclinic, Orthorhombic | Not Determined |

| Space Group | e.g., P2₁/c, Pbca | Not Determined |

| a (Å) | Unit cell dimension | Not Determined |

| b (Å) | Unit cell dimension | Not Determined |

| c (Å) | Unit cell dimension | Not Determined |

| α (°) | Unit cell angle | Not Determined |

| β (°) | Unit cell angle | Not Determined |

| γ (°) | Unit cell angle | Not Determined |

| Volume (ų) | Volume of the unit cell | Not Determined |

| Z | Molecules per unit cell | Not Determined |

| Dihedral Angle | Angle between indole and tolyl rings | Not Determined |

Reactivity Profiles and Chemical Transformations of 7 M Tolyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus of 7-m-Tolyl-1H-indole

Electrophilic aromatic substitution (EAS) is a fundamental reaction of indoles. The inherent electron-rich nature of the indole ring makes it highly susceptible to attack by electrophiles. bhu.ac.in

The indole ring system has multiple sites for electrophilic attack. For a typical indole, the C3 position is the most reactive site for electrophilic aromatic substitution, being approximately 10¹³ times more reactive than benzene (B151609). wikipedia.org This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate cation formed upon attack at C3. bhu.ac.inwikipedia.org If the C3 position is blocked, electrophilic substitution generally occurs at the C2 position. chim.it Substitution on the benzene ring is less common and typically requires forcing conditions or specific substitution patterns that deactivate the pyrrole (B145914) ring. wikipedia.org

In the case of 7-substituted indoles, the substituent at the 7-position can influence the regioselectivity of electrophilic attack. For instance, studies on 7-sulfamoylindoles have provided insights into the directing effects on the benzene ring. acs.org While specific studies on the comprehensive electrophilic substitution of this compound are not abundant in the provided search results, general principles of indole chemistry suggest that the C3 position would remain the primary site for substitution, unless sterically hindered by the 7-m-tolyl group.

Under strongly acidic conditions, indoles are known to be protonated at the C3 position. This protects the C3 position from electrophilic attack and can direct incoming electrophiles to the benzene ring, often to the C5 position. wikipedia.orgnih.gov

Sterically, the presence of the bulky m-tolyl group at the 7-position can hinder electrophilic attack at adjacent positions, particularly the C6 position of the benzene ring. This steric hindrance can have a dramatic effect on the stereoselectivity of certain reactions, as observed in the oxidative rearrangement of indoles with a large substituent at the 7-position. rsc.org The steric bulk might also influence the approach of electrophiles to the C3 position, although this effect is likely to be less pronounced than its influence on the adjacent C6 position. The presence of substituents on the indole ring is known to affect reaction rates and regioselectivity in various reactions, including azo coupling. cdnsciencepub.com

Regioselectivity of Substitution at C2, C3, and Benzene Ring Positions

Functionalization Strategies and Derivatization of this compound

Modern synthetic methodologies offer a range of strategies for the functionalization and derivatization of the indole core, moving beyond classical electrophilic substitution.

C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds, offering a more atom- and step-economical approach to complex molecules. manchester.ac.ukspringernature.com This strategy is particularly valuable for the late-stage functionalization of complex molecules, allowing for the diversification of drug candidates and other advanced materials. nih.gov

For 7-arylindoles, rhodium-catalyzed oxidative annulation with alkenes or alkynes using molecular oxygen as the oxidant has been developed. nih.govresearchgate.net This method allows for the construction of complex fused indole derivatives. While the specific substrate this compound is not explicitly mentioned, the methodology is demonstrated for 7-phenyl-1H-indoles, suggesting its potential applicability. researchgate.net Palladium-catalyzed C-H arylation is another key method for functionalizing indoles. nih.gov For instance, direct C2 arylation of indoles has been achieved using rhodium-catalyzed coupling procedures. nih.gov The regioselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions. nih.gov

The development of methods for the regioselective functionalization of the 7-azaindole (B17877) core, a related heterocyclic system, highlights the ongoing interest in developing elegant synthetic techniques for complex indole-based structures. researchgate.netrsc.org

The nitrogen atom of the indole ring can be deprotonated with a strong base to form an indolyl anion, which is a potent nucleophile. bhu.ac.in This anion can then react with various electrophiles, leading to N-substituted products. Common N-substituents include alkyl, acyl, and aryl groups.

The electronic properties of the indole ring are significantly affected by N-substitution. An N-acyl group, for example, is electron-withdrawing and can decrease the nucleophilicity of the indole ring. This is evident in the attempted reduction of N-acylindoles, where the electron-withdrawing nature of the acyl group can make the C-N bond susceptible to cleavage. rsc.org Conversely, N-alkylation or N-arylation can modulate the electronic and steric environment of the indole. The synthesis of N-aryl indoles can be achieved through various methods, and their atropisomeric forms have been explored. chinesechemsoc.orgbeilstein-journals.org The electronic properties of substituents on N-aryl indoles can influence their reactivity in subsequent transformations. chemrxiv.org

The pKa of the indole N-H is approximately 17 in DMSO, indicating that strong bases are required for deprotonation. rsc.org Once formed, the N-substituted this compound would exhibit altered reactivity in subsequent reactions, with the N-substituent influencing the electron density distribution across the entire ring system.

C-H Activation and Late-Stage Functionalization

Ring-Opening and Rearrangement Reactions of the Indole System

While the indole ring is generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions.

Cleavage of the C2-N bond of the indole ring is challenging due to the high aromaticity of the pyrrole core. kyoto-u.ac.jp However, reductive activation of N-arylindoles can lead to fragmentation of the five-membered ring. rsc.org For example, heating N-arylindoles with triethylsilane and potassium tert-butoxide can induce a rearrangement to form dihydroacridines via a proposed indole radical anion intermediate. rsc.org

Rearrangement reactions such as the Truce-Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution, have been documented for various aromatic systems and can lead to significant structural reorganization. cdnsciencepub.com While not specifically demonstrated for this compound in the provided results, the general principles of such rearrangements could potentially be applied to appropriately substituted derivatives.

Acid-promoted reactions of indoles with certain reagents can also lead to divergent outcomes, including either annulation or indole ring-opening. rsc.org The synthesis of indole derivatives through the ring-opening of aryl triazoles followed by cyclization represents another novel approach to constructing the indole scaffold. mdpi.com

Oligomerization and Polymerization Tendencies of this compound

While specific research focusing exclusively on the oligomerization and polymerization of this compound is not extensively documented in publicly available literature, the general reactivity of the indole nucleus and studies on related substituted indoles provide significant insights into its potential behavior. The propensity of indoles to undergo self-addition reactions is well-established, particularly under acidic conditions or via electrochemical methods.

Acid-Catalyzed Oligomerization

The indole ring is electron-rich, making it susceptible to electrophilic attack. A common reactivity pathway for indoles in the presence of acid is oligomerization. thieme-connect.comjst.go.jpbhu.ac.in This process is initiated by the protonation of the indole molecule, which most favorably occurs at the C3 position to form a thermodynamically stable 3H-indolium cation. bhu.ac.in This cation is a potent electrophile that can then attack the nucleophilic C3 position of a neutral indole molecule.

This electrophilic substitution reaction results in the formation of a dimer, which can subsequently react with another indolium cation, leading to the formation of trimers and higher oligomers. For this compound, this acid-catalyzed process would likely be a competing side reaction in synthetic procedures carried out in acidic media, potentially leading to a mixture of oligomeric products. The presence of the electron-donating tolyl group at the 7-position may influence the electron density of the indole ring, but the fundamental tendency for acid-catalyzed oligomerization is expected to persist. In some synthetic routes involving indole derivatives, oligomerization is a known decomposition pathway that can reduce the yield of the desired product. researchgate.net

Table 1: General Conditions for Acid-Catalyzed Oligomerization of Indoles

| Catalyst Type | Catalyst Examples | Solvent | Temperature | Outcome |

| Brønsted Acids | Formic Acid, HCl, H₂SO₄, p-Toluenesulfonic acid | Various organic solvents | Room Temperature to Elevated | Formation of dimers, trimers, and higher oligomers |

| Lewis Acids | Sc(OTf)₃, ZnCl₂, FeCl₃, BCl₃ | Dichloromethane, etc. | Varies with catalyst | Formation of oligomeric byproducts |

This table is a generalized representation based on the reactivity of various indole derivatives and is not specific to this compound.

Electrochemical Polymerization

Electropolymerization is a powerful technique for synthesizing conductive polymers from monomeric precursors. Various indole derivatives have been successfully electropolymerized to form electroactive and, in some cases, fluorescent polymer films. researchgate.net The process typically involves the electrochemical oxidation of the monomer to form a radical cation. These radical cations then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain on the electrode surface.

The electropolymerization of indole itself can be challenging due to the high oxidation potential required, which can lead to overoxidation and the formation of poor-quality films. researchgate.net However, the introduction of substituents can modulate the electronic properties of the indole ring, affecting its oxidation potential and the properties of the resulting polymer. For instance, the electropolymerization of some indole derivatives is facilitated by using a Lewis acid like boron trifluoride diethyl etherate (BFEE) as an electrolyte. researchgate.net

While there are no specific reports on the electropolymerization of this compound, it is plausible that it could serve as a monomer for the formation of a poly(this compound) film. The feasibility and the properties of such a polymer would depend on the oxidation potential of the monomer and the stability of the intermediate radical cation. The tolyl group at the C7 position would be expected to influence the steric and electronic properties of the resulting polymer, potentially affecting its conductivity, morphology, and photophysical characteristics.

Table 2: Typical Conditions for Electropolymerization of Indole Derivatives

| Method | Electrode Setup | Electrolyte/Solvent System | Potential/Current | Resulting Polymer Properties |

| Potentiodynamic/Galvanostatic | Three-electrode cell (e.g., Pt or ITO working electrode, Pt counter, Ag/AgCl reference) | Acetonitrile or Propylene Carbonate with supporting electrolyte (e.g., LiClO₄, TBAPF₆) | Controlled potential sweeps or constant current | Conductive, electrochromic, and/or fluorescent films |

| With Lewis Acid | Three-electrode cell | Acetonitrile/Boron Trifluoride Diethyl Etherate (BFEE) | Controlled potential or current | Improved film quality for monomers with high oxidation potentials |

This table represents general conditions for the electropolymerization of various indole-based monomers and is not based on experimental data for this compound.

Investigation of Biological Activity Mechanisms Associated with Indole Derivatives Bearing Aryl Substituents at the C7 Position

Molecular Interactions with Biological Targets: Enzyme-Ligand and Receptor-Ligand Binding Studies

The biological effects of indole (B1671886) derivatives are often initiated by their direct interaction with protein targets, including enzymes and receptors. The nature of the substituent on the indole core, including its position and electronic properties, plays a critical role in defining the binding affinity and selectivity for these targets.

Indole derivatives have been widely investigated as inhibitors of various enzymes implicated in disease. The versatile indole scaffold allows for structural modifications to achieve potent and selective inhibition.

Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes are key mediators of inflammation. Some indole derivatives show potent anti-inflammatory properties by inhibiting COX-2. nih.gov For instance, certain indole-chalcone derivatives have been identified as dual inhibitors of COX and lipoxygenase (LOX) enzymes. nih.gov Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core and functions by inhibiting COX enzymes. nih.gov The introduction of an aryl group at C7 could influence the orientation of the molecule within the COX active site, potentially modulating its inhibitory activity.

Urease Inhibition: Urease is a crucial enzyme for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Its inhibition is a therapeutic strategy for treating infections. Indole-based compounds, such as indole-3-carbaldehyde oxime derivatives, have been reported as effective urease inhibitors. nih.gov The mechanism often involves interaction with the nickel ions in the enzyme's active site.

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders. mdpi.com Recent studies have focused on indole-thiourea derivatives as potent tyrosinase inhibitors. One such derivative, compound 4b from a 2024 study, exhibited competitive inhibition with an IC₅₀ value significantly lower than the standard inhibitor, kojic acid. mdpi.com The indole moiety plays a crucial role in binding to the enzyme's active site, and substitutions on the ring can fine-tune this interaction. mdpi.com

| Enzyme Target | Indole Derivative Class | Example Compound | IC₅₀ Value | Inhibition Type | Source |

| Tyrosinase | Indole-thiourea | Compound 4b | 5.9 ± 2.47 µM | Competitive | mdpi.com |

| Urease | Chiral thioureas | Compound 14 | 13.4 ± 0.8 µM | - | tubitak.gov.tr |

| COX-2 | Indomethacin Analogs | - | - | Preferential COX-2 | rjpn.org |

This table presents inhibitory activities of various indole derivatives against different enzymes. Data is based on published research and is intended for illustrative purposes.

Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the interactions between indole derivatives and their biological targets. espublisher.combiointerfaceresearch.com These studies provide insights into binding modes, stability of the ligand-receptor complex, and the key amino acid residues involved in the interaction.

Predicting Binding Affinity and Mode: Molecular docking studies have been performed on a wide array of indole derivatives. For example, 2-phenyl-1H-indole analogs were docked into the estrogen-α receptor, revealing that specific ligands fit well within the binding pocket through hydrogen bonds and hydrophobic interactions. biointerfaceresearch.comresearchgate.net In another study, derivatives of an indole-pyrimidine scaffold were docked into the catalytic domains of EGFR and c-MET kinases to guide the design of dual inhibitors. nih.gov For C7-substituted indoles, docking studies of 7-(N-Aryl Pyrrolidinyl) indole derivatives with the DCAF15 protein showed that they retained the characteristic interactions of the parent indole unit. mdpi.com

Assessing Complex Stability: MD simulations complement docking studies by providing information on the dynamic behavior and stability of the ligand-protein complex over time. espublisher.com Simulations performed on indole derivatives targeting the estrogen receptor α (ERα) and indoleamine 2,3-dioxygenase-1 (IDO1) have confirmed stable binding and minimal fluctuations of the protein-ligand complexes. espublisher.commdpi.com MD simulations were also crucial in a study on indole-based EGFR/c-MET inhibitors, helping to evaluate the orientation and stability of the designed molecules within the kinase domains. nih.gov These computational approaches suggest that a compound like 7-m-Tolyl-1H-indole could be effectively modeled to predict its binding potential to various receptors and enzymes.

| Ligand Class | Target Protein | Key Findings from Docking/MD | Source |

| 2-Phenyl-1H-indole derivatives | Estrogen-α Receptor | Good fit in the binding pocket, confirmed by high negative score values and multiple H-bond/hydrophobic interactions. | biointerfaceresearch.comresearchgate.net |

| Indole-pyrimidine derivatives | EGFR (T790M) & c-MET | MD simulations confirmed complex stability and guided the selection of substitutions to improve binding affinity. | nih.gov |

| 7-Acetamido-2-aryl-indoles | Tubulin (Colchicine site) | Docking suggested binding via pi-alkyl, amide-pi stacked, and hydrogen bonding interactions. | nih.gov |

| Indole-thiourea derivatives | Mushroom Tyrosinase | MD simulations demonstrated the stability of the enzyme-inhibitor complex through persistent hydrogen bonds. | mdpi.com |

This table summarizes findings from in silico studies on various indole derivatives, highlighting the utility of these methods in drug design.

Mechanistic Insights into Enzyme Inhibition (e.g., COX inhibition, urease inhibition, tyrosinase inhibition)

Modulation of Cellular Pathways and Molecular Signaling

Beyond direct enzyme or receptor binding, indole derivatives exert their biological effects by modulating complex intracellular signaling pathways that regulate cell fate. nrfhh.comijpsr.com

The indole scaffold is a privileged structure for targeting key proteins involved in cell proliferation and survival.

Tubulin Polymerization: A critical mechanism for the anticancer activity of many indole derivatives is the inhibition of tubulin polymerization. nih.gov This disruption of the microtubule network leads to cell cycle arrest and apoptosis. The vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, are classic examples of natural indole-containing tubulin inhibitors. nih.gov Synthetic derivatives, such as certain 7-acetamido-2-aryl-5-bromoindoles, have also been shown to significantly inhibit tubulin polymerization and induce apoptosis in cancer cells. nih.gov

Protein Kinases: Many indole derivatives are designed as protein kinase inhibitors, a major class of anticancer agents. mdpi.com They can target kinases like Glycogen Synthase Kinase-3β (GSK-3β), Epidermal Growth Factor Receptor (EGFR), and Hematopoietic Cell Kinase (HCK). mdpi.com Molecular docking studies have shown that these compounds can bind effectively to the ATP-binding site of kinases, often with higher affinity than natural inhibitors. mdpi.com

Apoptosis Regulators: Indole compounds can directly modulate proteins involved in apoptosis, such as the Bcl-2 family. Derivatives have been synthesized that act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, demonstrating IC₅₀ values in the low micromolar range. nih.gov

Indole derivatives can profoundly alter cellular function by interfering with signaling cascades that control gene expression.

NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation, cell survival, and immunity. Its constitutive activation is a hallmark of many cancers. Indole compounds, particularly indole-3-carbinol (B1674136) (I3C) and its dimer 3,3′-diindolylmethane (DIM), are well-documented inhibitors of the NF-κB signaling pathway. mdpi.comnih.gov They can suppress both constitutive and induced NF-κB activation, leading to the downregulation of downstream target genes that promote cancer progression. mdpi.com

PI3K/Akt/mTOR Pathway: This pathway is another critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. I3C and DIM have been shown to deregulate PI3K/Akt/mTOR signaling. nih.gov This modulation can reverse the epithelial-to-mesenchymal transition (EMT) phenotype and overcome drug resistance, highlighting the pleiotropic effects of these compounds. nih.gov

Estrogen Receptor Signaling: In hormone-dependent cancers like breast cancer, indole derivatives such as I3C and DIM can modulate estrogen metabolism and interfere with estrogen receptor (ER) signaling, contributing to their anticancer effects. nih.govnrfhh.com

Interactions with Key Regulatory Proteins and Biomolecules

Structure-Activity Relationship (SAR) Analysis for Indole Scaffolds with Aryl Substitution

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For indole derivatives, SAR analyses have revealed key structural features that govern their biological activity.

The position of substituents on the indole ring is a critical determinant of activity. In a study on pyrimido[5,4-b]indoles as Toll-like receptor 4 (TLR4) ligands, substitutions at the C7 and C8 positions were compared. The findings indicated that substitutions at the C7 position were generally less favorable for TLR4 agonist activity compared to their C8-substituted counterparts. nih.gov However, the introduction of aryl groups at the C8 position, particularly phenyl and β-naphthyl groups, resulted in potencies significantly greater than the unsubstituted parent compound. nih.gov This suggests that for this specific scaffold, the C8 position offers a more favorable vector for introducing aryl substituents to enhance interactions with the TLR4/MD-2 complex. nih.gov

In other classes of indole derivatives, the substitution pattern on the aryl ring itself is crucial. For a series of 2-phenyl-1H-indole analogs with antiproliferative activity, QSAR studies were performed to correlate structural features with activity against breast cancer cell lines. biointerfaceresearch.com Similarly, for diindolylmethane (DIM) derivatives acting as cannabinoid CB2 receptor agonists, SAR analysis revealed that symmetrically substituted indoles generally showed high affinity. d-nb.info Specifically, the presence of a halogen at the 4 and 4' positions of the indole rings improved binding affinity, whereas aryl substituents on the methylene (B1212753) bridge connecting the two indole units were not well tolerated. d-nb.info

These studies collectively indicate that while an aryl group can be a beneficial addition to the indole scaffold, its specific position on the indole ring (e.g., C7 vs. C8) and the substitution pattern on the aryl group itself are critical factors that must be optimized for a given biological target. For this compound, the meta-position of the methyl group on the tolyl substituent would create a specific steric and electronic profile that would uniquely influence its interaction with target proteins, an effect that can be systematically explored through further synthesis and biological evaluation of related analogs.

Influence of Substituent Position and Electronic Nature on Biological Response

The biological activity of C7-aryl indole derivatives is significantly influenced by the position and electronic properties of substituents on both the indole core and the aryl ring. nih.govcsic.es

The position of substituents on the indole ring can dramatically alter the biological response. For instance, while substitutions at the C5 position of the indole ring have been shown to enhance anti-tumor activity, introducing a substituent at the C7 position can greatly reduce anti-proliferative activity in certain contexts. nih.gov Conversely, functionalization at the C7 position is a key strategy in the development of potent antiviral agents, including those targeting HIV-1. nih.govresearchgate.net

The electronic nature of the substituents also plays a crucial role. For example, in the context of antimicrobial activity, the presence of strong electron-donating groups on the indole derivative can be critical for its bioactivity. In contrast, for certain anticancer applications, electron-withdrawing groups on a substituent at the C7 position can be more favorable. openmedicinalchemistryjournal.com The interplay between the indole core and the C7-aryl substituent, including their relative orientation (co-planarity), has been identified as an important factor for antiviral potency. researchgate.net

Furthermore, modifications at other positions of the indole ring, in conjunction with the C7-aryl group, can fine-tune the biological activity. For example, substitutions at the N1 position of the indole ring with groups like alkyl or benzyl (B1604629) have been observed to reduce or eliminate anticancer activity in some series of compounds. nih.gov

Pharmacophore Elucidation for Targeted Biological Effects

Pharmacophore modeling is a crucial computational tool used to identify the key structural features of a molecule that are responsible for its biological activity. For indole derivatives, this approach helps in understanding the essential steric and electronic requirements for interaction with specific biological targets. proceedings.science

A typical pharmacophore model for a C7-aryl indole derivative might include:

An aromatic ring feature representing the indole core.

A hydrogen bond donor corresponding to the indole N-H group.

A hydrophobic or aromatic feature representing the C7-aryl substituent.

Specific locations for hydrogen bond acceptors or donors on the aryl ring, depending on the target.

These models are instrumental in designing new derivatives with enhanced potency and selectivity. By understanding the structure-activity relationships (SAR), medicinal chemists can strategically modify the lead compound, such as this compound, to optimize its interaction with the target protein. sci-hub.se For instance, in the development of HIV-1 attachment inhibitors, pharmacophore models highlighted the importance of co-planarity between the indole core and the C7-substituent for potent antiviral activity. researchgate.net

In Vitro Mechanistic Investigations of Diverse Biological Profiles of Substituted Indoles

The diverse biological activities of indole derivatives, including those with C7-aryl substituents, have been explored through various in vitro mechanistic studies. nih.govresearchgate.netopenmedicinalchemistryjournal.comnih.govacs.orgresearchgate.netmdpi.comamazonaws.comresearchgate.netnih.gov

Antimicrobial Activity Mechanisms (e.g., efflux pump inhibition)

A significant mechanism underlying the antimicrobial activity of some indole derivatives is the inhibition of bacterial efflux pumps. These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, leading to multidrug resistance. acs.orgasm.org

Indole derivatives have been shown to act as efflux pump inhibitors (EPIs), thereby restoring the efficacy of conventional antibiotics. researchgate.net For example, certain synthetic indole derivatives have demonstrated the ability to inhibit the NorA efflux pump in Staphylococcus aureus, a major mechanism of fluoroquinolone resistance. asm.org Mechanistic studies have shown that these indole derivatives can increase the intracellular accumulation of fluorescent substrates like ethidium (B1194527) bromide, a hallmark of efflux pump inhibition. asm.org The effectiveness of these derivatives is often linked to the presence of strong electron-donating groups.

Antineoplastic Activity Mechanisms (e.g., AKT-mTOR signaling pathway inhibition)

The AKT-mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. mdpi.comscispace.com Several indole derivatives have been identified as potent inhibitors of this pathway, contributing to their antineoplastic effects. nih.govtandfonline.com

Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), are well-studied natural indole compounds that modulate the PI3K/Akt/mTOR pathway. nih.govscispace.comnih.gov Synthetic indole derivatives have also been developed to target this pathway. For instance, a fused indole derivative, MG-2477, was found to suppress the AKT/mTOR pathway in lung cancer cells, leading to autophagy and potent cytotoxic activity. nih.gov Another indole-2-carboxamide derivative, LG25, inhibited the growth of triple-negative breast cancer cells by suppressing the Akt/mTOR/NF-κB signaling pathway, resulting in G2/M cell cycle arrest and apoptosis. tandfonline.com

The mechanism of action often involves the direct inhibition of key kinases in the pathway, such as Akt and mTOR, which in turn affects downstream targets and can lead to the inhibition of cell proliferation, migration, and invasion. nih.gov

Anti-inflammatory Action (e.g., prostaglandin (B15479496) production inhibition)

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs), including the well-known indole derivative indomethacin, are primarily due to the inhibition of cyclooxygenase (COX) enzymes. amazonaws.comacs.org COX enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. amazonaws.comnih.gov

There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. amazonaws.comtandfonline.com Many indole derivatives have been designed to selectively inhibit COX-2 to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For example, certain 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have shown significant anti-inflammatory activity with selective COX-2 inhibition. nih.gov Docking studies have revealed that these compounds can bind to the active site of the COX-2 enzyme, forming hydrogen bonds with key amino acid residues like Tyr 355 and Arg 120, similar to indomethacin. nih.gov

Antiviral Activity Mechanisms

Indole derivatives have demonstrated a broad spectrum of antiviral activities, targeting various viruses through different mechanisms. nih.govopenmedicinalchemistryjournal.comresearchgate.netnih.gov One of the key mechanisms is the inhibition of viral entry into the host cell. researchgate.net

For instance, a class of indole-oxoacetic piperazinyl benzamide (B126) derivatives has been developed as potent HIV-1 attachment inhibitors. researchgate.net These compounds, which feature heteroaryl substitutions at the C7 position of the indole ring, can achieve picomolar potency in inhibiting the virus. The introduction of an oxadiazole ring at the C7 position of an indole nucleus resulted in a compound with potent antiviral activity against a JRFL-envelope-expressing pseudotyped virus. mdpi.com

Other antiviral mechanisms for indole derivatives include the disruption of mitosis and cytokinesis, as observed with certain 6,7-annulated-4-substituted indole compounds. researchgate.netnih.gov Additionally, some 7-aza-indole derivatives have shown broad-spectrum antiviral activity, potentially through the inhibition of adaptor-associated kinase 1 (AAK1).

Anticholinesterase Activity Mechanisms

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for managing Alzheimer's disease. These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com Indole derivatives have been identified as potential cholinesterase inhibitors. rjpn.orgijpsr.com

The mechanism often involves interactions within the active site of the enzymes. For instance, studies on indole-based hydrazide-hydrazone derivatives have shown that the NH group of the indole ring can form crucial hydrogen bonds with amino acid residues in the active site of cholinesterases. mdpi.com Additionally, the indole ring itself can engage in π-π stacking interactions, further stabilizing the enzyme-inhibitor complex. mdpi.com

While specific research on this compound is limited, related C7-substituted indole derivatives have been investigated. For example, 4,6-dimethoxyindole (B1331502) derivatives substituted at the C7 position with thiosemicarbazone or carboxamide groups have been synthesized and evaluated for their anticholinesterase activity. rjpn.orgmdpi.com The activity of these compounds is attributed to their ability to fit within the enzyme's active site, guided by the substitutions on the indole core.

| Compound Class | Target Enzyme(s) | Key Interactions | Reference |

| Indole-based hydrazide-hydrazones | AChE, BuChE | Hydrogen bonding (indole NH), π-π stacking (indole ring) | mdpi.com |

| 4,6-dimethoxyindole-7-thiosemicarbazones | AChE, BuChE | Moderate inhibition observed | rjpn.org |

Antidiabetic Activity Mechanisms

The management of diabetes mellitus involves various therapeutic strategies, and indole derivatives have emerged as promising candidates. humanjournals.comresearchgate.net Their mechanisms of action are diverse, primarily including the inhibition of α-amylase and Sodium-Glucose Cotransporter 2 (SGLT-2).

Inhibition of α-amylase, an enzyme that breaks down complex carbohydrates into simple sugars, is a key approach to controlling post-meal blood glucose levels. acs.org Studies on indole-3-acetamide (B105759) derivatives have demonstrated their potential as α-amylase inhibitors. acs.orgnih.gov Molecular docking studies revealed that the NH group of the indole moiety can form a hydrogen bond with the Asp300 residue, while the phenyl ring engages in π-π interactions with Trp59 in the enzyme's active site. acs.orgnih.gov

Another significant mechanism is the inhibition of SGLT-2, a protein responsible for glucose reabsorption in the kidneys. nih.gov By inhibiting SGLT-2, these compounds promote the excretion of glucose in the urine, thereby lowering blood glucose levels independently of insulin. nih.gov While direct studies on this compound are not available, the broad activity of the indole scaffold suggests that C7-aryl substitution could modulate these inhibitory activities. researchgate.net

| Mechanism | Target Enzyme/Protein | Key Interactions/Effects | Example Compound Class | Reference |

| α-Amylase Inhibition | α-Amylase | H-bond with Asp300, π-π interaction with Trp59 | Indole-3-acetamides | acs.orgnih.gov |

| SGLT-2 Inhibition | SGLT-2 | Reduces glucose reabsorption in kidneys | Gliflozins | nih.gov |

Antitubercular Activity Mechanisms

Tuberculosis (TB) remains a major global health threat, necessitating the development of new drugs. tandfonline.com Indole derivatives have shown significant promise in this area. rjptonline.org A primary target for many antitubercular agents is the NADH-dependent enoyl acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. openmedicinalchemistryjournal.com Mycolic acids are crucial components of the mycobacterial cell wall. biomedpharmajournal.org Inhibition of InhA disrupts this pathway, leading to cell death. openmedicinalchemistryjournal.combiomedpharmajournal.org

Another validated target is the mycobacterial membrane protein large 3 (MmpL3), which is essential for transporting mycolic acid precursors. rsc.org Potent activity has been observed in indole-2-carboxamides, which are thought to target MmpL3. rsc.org

Research into indolizines, which are structural isomers of indoles, provides insight into the importance of C7 substitution. A study on 7-methyl and 7-formylindolizines found that these substituents, combined with electron-withdrawing groups on a benzoyl ring at the C3 position, were crucial for anti-TB activity against both sensitive (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov The most potent compound, featuring a C7-formyl group and a p-bromobenzoyl group, exhibited significant activity. nih.gov

Table 1: Antitubercular Activity of C7-Substituted Indolizine Derivatives

| Compound Description | MIC vs. H37Rv (µg/mL) | MIC vs. MDR Strain (µg/mL) | Reference |

|---|---|---|---|

| C7-formyl, C3-p-bromobenzoyl indolizine | 4 | 32 | nih.gov |

Antimalarial Activity Mechanisms

The fight against malaria, caused by Plasmodium parasites, is hampered by drug resistance. iupac.org Indole derivatives have been explored as a source of new antimalarial agents. ijpsr.comresearchgate.net A classical mechanism of action for many antimalarials is the inhibition of hemozoin formation. iupac.org During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme. iupac.org The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. iupac.org Drugs like chloroquine (B1663885) interfere with this process, leading to a buildup of toxic heme that kills the parasite. drugbank.com

More recent research has identified novel targets. One such target is the P. falciparum enzyme 2-C-Methyl-D-erythritol 4-phosphate cytidyl transferase (IspD), which is part of a metabolic pathway present in the parasite but absent in humans, making it an attractive drug target. malariaworld.orgvt.edu

Crucially, studies have highlighted the role of C7 substitution on the indole ring for antimalarial activity. A series of bis-indole alkaloids with methoxy (B1213986) groups and chloro or iodo substituents at the C7 position were found to have enhanced antimalarial activity, exhibiting sub-micromolar efficacy. malariaworld.org This indicates that substitution at the C7 position can significantly potentiate the antimalarial effects of the indole scaffold.

| Mechanism | Target | Effect | Relevance of C7 Substitution | Reference |

| Hemozoin Inhibition | Heme Polymerase | Prevents detoxification of heme | General indole activity | iupac.orgdrugbank.com |

| MEP Pathway Inhibition | PfIspD Enzyme | Blocks essential parasite metabolism | Novel target for indole derivatives | malariaworld.orgvt.edu |

| Unknown | Unknown | Enhanced potency | C7-chloro or C7-iodo substitution increases activity | malariaworld.org |

Advanced Applications and Future Research Directions for 7 M Tolyl 1h Indole

Role as a Chemical Probe in Biological Systems

Indole (B1671886) derivatives are extensively used as chemical probes for studying biological systems, largely due to their intrinsic fluorescence and ability to interact with biomolecules. rsc.orgmdpi.com The indole ring is a core component of the amino acid tryptophan, making it a natural fit for probing protein structures and functions. rsc.org

Derivatives of indole can be engineered into highly specific fluorescent probes for detecting ions and neutral species. rsc.orgopenmedicinalchemistryjournal.com These probes often work on a donor-π-acceptor (D-π-A) mechanism, where the indole acts as the electron donor. mdpi.com The interaction with a specific analyte can trigger a change in the intramolecular charge transfer (ICT), leading to a measurable shift in fluorescence. ias.ac.in For instance, a novel indole derivative was recently developed as a nanoemulsion system for the synergistic reduction and oxidation of per- and polyfluoroalkyl substances (PFAS), showcasing its utility in environmental sensing. acs.org

Given these precedents, 7-m-Tolyl-1H-indole could potentially be functionalized to create selective chemical probes. The tolyl group could be modified to enhance binding affinity or tune the photophysical properties.

Table 1: Potential Characteristics of a this compound-Based Chemical Probe

| Property | Potential Characteristic | Rationale based on Analogous Compounds |

| Target Analyte | Metal ions (e.g., Cu²⁺, Hg²⁺), anions, or specific proteins | Indole-based probes have been successfully designed for a wide range of analytes. openmedicinalchemistryjournal.commdpi.com |

| Sensing Mechanism | Fluorescence turn-on/turn-off, ratiometric response, or colorimetric change | These are common mechanisms for indole-based chemosensors. rsc.orgopenmedicinalchemistryjournal.com |

| Excitation Wavelength | ~290-350 nm | Parent indole excites around 288 nm; substitutions typically shift this. rsc.org |

| Emission Wavelength | ~350-500 nm (in the visible spectrum) | Substitutions at various positions on the indole ring can produce blue- or red-shifted fluorescence. rsc.org |

| Application | Cellular imaging, environmental monitoring, or diagnostic assays | Indole probes are versatile and used in biological, environmental, and agricultural fields. rsc.org |

Potential in Organic Electronics and Material Science

The electron-rich nature of the indole ring makes its derivatives promising candidates for organic electronic materials, including organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netnih.gov The planar structure and π-conjugated system of fused indole derivatives facilitate charge transport. rsc.org

Indole-based molecules have been successfully used as:

Hole-Transporting Materials: The highest occupied molecular orbital (HOMO) energy levels of many indole heteroacenes are well-suited for efficient hole injection and transport in electronic devices. nih.gov

Organic Semiconductors: Triindole-based systems have shown high charge carrier mobility due to the tendency of the aromatic cores to form columnar stacks, which maximizes π-orbital overlap. researchgate.net

Sensitizers in Dye-Sensitized Solar Cells (DSSCs): The strong electron-donating ability of the indole core makes it an excellent component in D-π-A structured dyes, enhancing intramolecular charge transfer and solar cell efficiency. rsc.org

The 7-aryl-1H-indole structure, to which this compound belongs, provides a platform for creating extended π-conjugated systems. The tolyl group can influence the molecular packing in the solid state, which is a critical factor for charge mobility in organic semiconductors. aip.org Research on tetra-indole covalent organic frameworks (COFs) has demonstrated that such structures can act as narrow-gap 2D semiconductors with high charge carrier mobilities. aip.org

Table 2: Projected Performance of a this compound-Based Organic Semiconductor

| Parameter | Projected Value/Characteristic | Rationale based on Analogous Compounds |

| Charge Carrier Mobility | 10⁻⁵ to 10⁻³ cm²/V·s | Typical range for hole mobility in indole-based heteroacenes. nih.gov High mobility is a key feature of triindole semiconductors. researchgate.net |

| HOMO Energy Level | -5.2 to -5.6 eV | This range is common for N,S,Se-heteroacenes containing indole and is suitable for hole-transporting layers. nih.gov |

| Optical Band Gap (Eg) | 2.8 to 3.2 eV | Large band gaps are characteristic of many indole-based heteroacenes. nih.gov |

| Device Application | Active layer in OFETs, hole-transport layer in OLEDs, or sensitizer (B1316253) in DSSCs | Indole derivatives have shown promise in all these applications. researchgate.netnih.govrsc.org |

Prospects in Catalyst Development and Supramolecular Chemistry

Indole derivatives are valuable in catalysis and supramolecular chemistry. dergipark.org.trresearchgate.net The indole nitrogen can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking interactions. These non-covalent interactions are fundamental to building complex supramolecular architectures and designing organocatalysts.

Catalysis: Axially chiral 3-arylindoles have been developed as potent chiral catalysts. oaepublish.com The indole framework can serve as a scaffold for positioning catalytic groups. Furthermore, indole derivatives can act as ligands for metal catalysts, with Schiff base derivatives of indoles forming stable metal complexes. dergipark.org.tr

Supramolecular Chemistry: The ability of indole derivatives to form predictable, strong hydrogen bonds makes them excellent building blocks for self-assembling systems. nih.gov For instance, a recent study showed that a new indole compound could self-assemble into stable nanospheres in water, creating a micro-heterogeneous system for chemical reactions. acs.org

The this compound molecule could be employed as a building block in supramolecular chemistry. The N-H group is a reliable hydrogen bond donor, and the tolyl-indole π-system can engage in stacking interactions, potentially leading to the formation of gels, liquid crystals, or other ordered materials.

Future Methodological Advancements in Indole Research

The synthesis of functionalized indoles is a cornerstone of organic chemistry, with continuous efforts to develop more efficient and greener methods. researchgate.net Recent advancements that could be applied to the synthesis and functionalization of this compound and its derivatives include:

C-H Activation: Modern catalysis has enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Rhodium-catalyzed C-H amination has been successfully applied to 7-phenyl-1H-indoles, demonstrating a method to introduce new functional groups with high regioselectivity. sci-hub.se Similarly, rhodium-catalyzed oxidative annulation using molecular oxygen as the sole oxidant represents a green approach to building complex fused systems from arylindoles. nih.gov

Greener Synthesis: Microwave-assisted synthesis, the use of ionic liquids, and catalyst-free reactions are becoming more common for indole synthesis, reducing reaction times and environmental impact. numberanalytics.comtandfonline.com

Novel Ring-Opening Reactions: Recent research has demonstrated the unprecedented dearomatization and silylation of N-arylindoles through the cleavage of the endocyclic C–N bond, opening up new synthetic pathways to novel structures. rsc.org

Organocatalysis: The use of small organic molecules as catalysts, such as chiral phosphoric acids, has enabled the enantioselective synthesis of complex indole derivatives like axially chiral 3-arylindoles. oaepublish.com

These advanced methodologies will undoubtedly facilitate the exploration of this compound and its derivatives, making these promising molecules more accessible for the applications outlined above. The continued development of synthetic methods is crucial for unlocking the full potential of the vast chemical space occupied by indole-based compounds. researchgate.net

Q & A

Q. What are the standard synthetic routes for 7-m-Tolyl-1H-indole, and how can purity be ensured?

Methodological Answer:

- Pd/Rh-mediated cross-coupling : Utilize indole precursors (e.g., 2-arylindoles) with m-Tolyl groups via palladium or rhodium catalysts, as demonstrated in analogous indole syntheses .

- Electrophilic substitution : Introduce the m-Tolyl group at the 7-position using Friedel-Crafts alkylation or directed metalation, followed by quenching with appropriate electrophiles.

- Purification : Employ column chromatography (e.g., 70:30 ethyl acetate/hexane) and HPLC (≥98% purity criteria) to isolate the compound, as validated for structurally similar indoles .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) using 2D experiments (COSY, HSQC) to resolve overlapping signals .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C15H13N) with <2 ppm mass accuracy via ESI-TOF or FAB-HRMS .

- IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) to validate structural motifs .

Q. How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

- Solvent selection : Use PEG-400/DMF mixtures to enhance solubility and reaction rates, as shown in indole functionalization studies .

- Catalyst screening : Test CuI or Pd(OAc)₂ for cross-coupling efficiency, monitoring via TLC or in situ IR.

- Temperature control : Optimize between 60–100°C to balance yield and decomposition risks .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- SHELX refinement : Use SHELXL for high-resolution small-molecule refinement, applying restraints for disordered m-Tolyl groups and anisotropic displacement parameters .

- OLEX2 visualization : Generate electron density maps to validate bond lengths/angles and detect twinning or pseudosymmetry in crystals .

- Data validation : Cross-check with CCDC databases to identify outliers in torsion angles (±5° tolerance) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound analogs?

Q. How should researchers address contradictions in pharmacological data (e.g., conflicting IC50 values)?

Methodological Answer:

- Triangulation : Validate results across multiple assays (e.g., fluorescence polarization vs. radiometric) and cell lines .

- Error source analysis : Investigate batch-to-batch compound variability (e.g., HPLC purity), solvent effects (DMSO vs. aqueous), and assay interference (e.g., autofluorescence) .

- Principal contradiction analysis : Identify dominant factors (e.g., lipophilicity vs. solubility) influencing discrepancies using multivariate regression .

Q. What computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes in enzyme active sites (e.g., cytochrome P450), prioritizing poses with lowest RMSD values .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with key residues (e.g., Arg122 in CYP3A4) .

- QM/MM calculations : Combine Gaussian (DFT) and AMBER to study electronic effects of m-Tolyl substituents on transition-state stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.